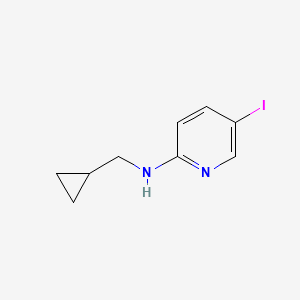
N-(cyclopropylmethyl)-5-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-5-iodopyridin-2-amine is a chemical compound that features a cyclopropylmethyl group attached to a 5-iodo-pyridin-2-yl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-5-iodopyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-pyridinecarboxylic acid.
Cyclopropylmethylation: The carboxylic acid is then converted to its corresponding amide using cyclopropylmethylamine under appropriate reaction conditions.
Reduction: The amide is reduced to the desired amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-5-iodopyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(cyclopropylmethyl)-5-iodopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and affecting cellular processes.
Inhibit or Activate Pathways: Leading to changes in gene expression, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl-(5-bromo-pyridin-2-yl)-amine
- Cyclopropylmethyl-(5-chloro-pyridin-2-yl)-amine
- Cyclopropylmethyl-(5-fluoro-pyridin-2-yl)-amine
Uniqueness
N-(cyclopropylmethyl)-5-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs.
Properties
Molecular Formula |
C9H11IN2 |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C9H11IN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) |
InChI Key |
PYFWGUVLGZBXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














